2-[Bis(2-methylpropyl)amino]-5-nitrobenzaldehyde
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Overview
Description
2-[Bis(2-methylpropyl)amino]-5-nitrobenzaldehyde is an organic compound characterized by its aromatic ring structure with a nitro group and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(2-methylpropyl)amino]-5-nitrobenzaldehyde typically involves multiple steps One common method starts with the nitration of a benzene derivative to introduce the nitro groupThe final step involves the formylation of the aromatic ring to introduce the aldehyde group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-[Bis(2-methylpropyl)amino]-5-nitrobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products Formed
Oxidation: 2-[Bis(2-methylpropyl)amino]-5-nitrobenzoic acid.
Reduction: 2-[Bis(2-methylpropyl)amino]-5-aminobenzaldehyde.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-[Bis(2-methylpropyl)amino]-5-nitrobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique functional groups.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-[Bis(2-methylpropyl)amino]-5-nitrobenzaldehyde involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the aldehyde group can form covalent bonds with nucleophiles. These interactions can modulate biological pathways and enzyme activities, making the compound useful in various biochemical studies .
Comparison with Similar Compounds
Similar Compounds
2-[Bis(2-methylpropyl)amino]-5-nitrobenzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
2-[Bis(2-methylpropyl)amino]-5-aminobenzaldehyde: Similar structure but with an amine group instead of a nitro group.
Uniqueness
2-[Bis(2-methylpropyl)amino]-5-nitrobenzaldehyde is unique due to the presence of both a nitro group and an aldehyde group on the same aromatic ring.
Properties
Molecular Formula |
C15H22N2O3 |
---|---|
Molecular Weight |
278.35 g/mol |
IUPAC Name |
2-[bis(2-methylpropyl)amino]-5-nitrobenzaldehyde |
InChI |
InChI=1S/C15H22N2O3/c1-11(2)8-16(9-12(3)4)15-6-5-14(17(19)20)7-13(15)10-18/h5-7,10-12H,8-9H2,1-4H3 |
InChI Key |
PYVLRSNIZCBPOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN(CC(C)C)C1=C(C=C(C=C1)[N+](=O)[O-])C=O |
Origin of Product |
United States |
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